molecular formula C12H21NO2 B2367791 Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate CAS No. 1993321-88-2

Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2367791
CAS RN: 1993321-88-2
M. Wt: 211.305
InChI Key: ONEGLLPRTCKHPL-VDDIYKPWSA-N
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Description

Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C13H22N2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The process involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 274.79 . More detailed physical and chemical properties would require additional information or experimental data.

Safety and Hazards

The safety data sheet (SDS) for this compound provides important information about its hazards and safe handling procedures . It is recommended to refer to the SDS for detailed safety information.

properties

IUPAC Name

tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12(13)7-8-4-5-9(12)6-8/h8-9H,4-7,13H2,1-3H3/t8-,9+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEGLLPRTCKHPL-VDDIYKPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2CCC1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(C[C@@H]2CC[C@H]1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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